REACTION_CXSMILES
|
B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].[Br:24][C:25]1[CH:26]=[C:27]2[C:32](=[CH:33][CH:34]=1)[N:31]=[N:30][CH:29]=[C:28]2Cl.CN(C=O)C>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Br:24][C:25]1[CH:26]=[C:27]2[C:32](=[CH:33][CH:34]=1)[N:31]=[N:30][CH:29]=[CH:28]2 |f:1.2,5.6.7.8.9,^1:45,46,47,48,49,63,64,65,66,67|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Name
|
potassium acetate
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CN=NC2=CC1)Cl
|
Name
|
dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(II) dichloromethane adduct
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the overall mixture was concentrated with silica
|
Type
|
CUSTOM
|
Details
|
purified with ISCO (40 g, hexanes/EA, 1:0 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CN=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |